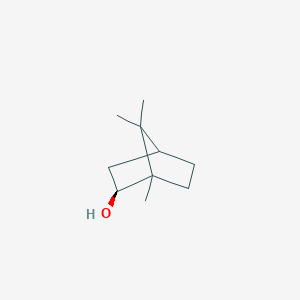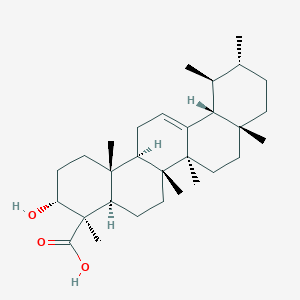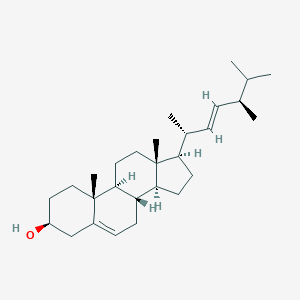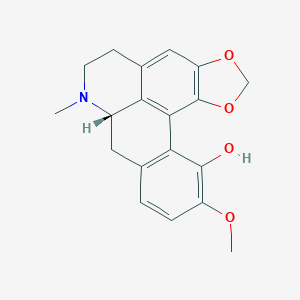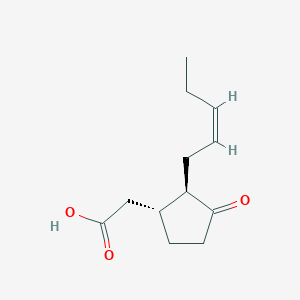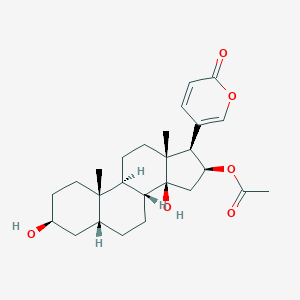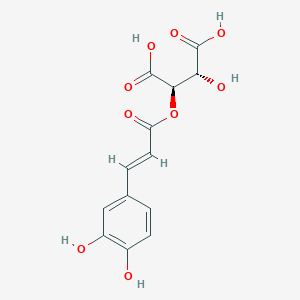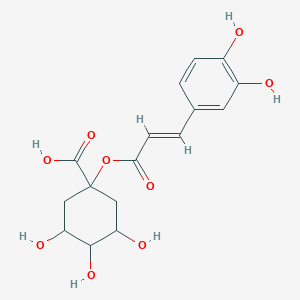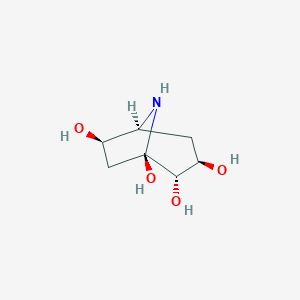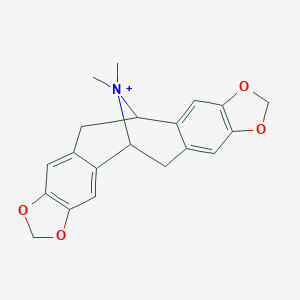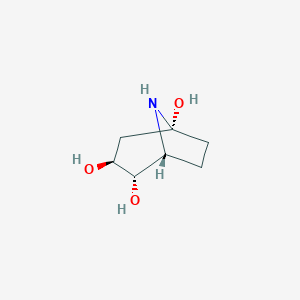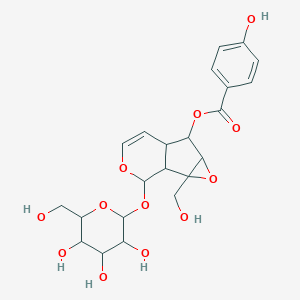
Catalposide
Vue d'ensemble
Description
Catalposide is an iridoid glycoside that can be isolated from Catalpa ovata G. Don (Bignoniaceae). It exhibits anti-inflammatory, antinociceptive, antioxidant, hepatoprotective, and cytostatic activities12. It inhibits TNF-α, IL-1β, and IL-6 productions and NF-κB (p65) activation in lipopolysaccharide-activated RAW 264.7 macrophages1.
Synthesis Analysis
The synthesis of Catalposide is not explicitly mentioned in the search results. However, it’s known that Catalposide is a natural product that can be isolated from Catalpa ovata1.
Molecular Structure Analysis
The molecular formula of Catalposide is C22H26O121. The exact molecular structure analysis is not available in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving Catalposide are not detailed in the search results. However, it’s known that Catalposide can undergo metabolic reactions in human liver and intestinal preparations2.
Physical And Chemical Properties Analysis
Catalposide has a molecular weight of 482.43 g/mol1. More specific physical and chemical properties are not provided in the search results.
Applications De Recherche Scientifique
Application 1: Pharmacokinetics
- Specific Scientific Field : Pharmacokinetics
- Summary of the Application : Catalposide, an active component of Veronica species such as Catalpa ovata and Pseudolysimachion lingifolium, exhibits anti-inflammatory, antinociceptic, anti-oxidant, hepatoprotective, and cytostatic activities . The study characterized the in vitro metabolic pathways of catalposide to predict its pharmacokinetics .
- Methods of Application or Experimental Procedures : Catalposide was metabolized to catalposide sulfate (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), and catalposide glucuronide (M4) by human hepatocytes, liver S9 fractions, and intestinal microsomes . The formation of these metabolites was catalyzed by various enzymes .
- Results or Outcomes : M1 formation from catalposide was catalyzed by sulfotransferases (SULTs) 1C4, SULT1A11, SULT1A12, and SULT1E1. Catalposide glucuronidation to M4 was catalyzed by gastrointestine-specific UDP-glucuronosyltransferases (UGTs) 1A8 and UGT1A10; M4 was not detected after incubation of catalposide with human liver preparations. Hydrolysis of catalposide to M2 was catalyzed by carboxylesterases (CESs) 1 and 2, and M2 was further metabolized to M3 by UGT1A6 and UGT1A9 enzymes .
Application 2: Anti-Inflammatory Agent
- Specific Scientific Field : Pharmacology
- Summary of the Application : Catalposide, isolated from Catalpa ovata, has been found to have potential for preventing or ameliorating diseases characterized by mucosal inflammation . It has been used as a herbal anti-inflammatory remedy .
- Methods of Application or Experimental Procedures : The study involved the use of a microarray-based gene expression test. Catalposide was found to attenuate the expression of tumor necrosis factor-α (TNF-α)-induced proinflammatory genes including interleukin-8 (IL-8) in human intestinal epithelial HT-29 cells .
- Results or Outcomes : The study found that Catalposide significantly attenuates TNF-α-mediated p38 and extracellular signal-regulated kinase (ERK) phosphorylation. Further, Catalposide reduced NF-κB-mediated transcriptional activation as well as Iκ-Bα degradation .
Application 3: In Vivo Anti-Inflammatory Agent
- Specific Scientific Field : Pharmacology
- Summary of the Application : Catalposide has been found to affect intestinal inflammation in vivo using the mouse model of trinitrobenzene sulfonic acid (TNBS)-induced inflammatory colitis .
- Methods of Application or Experimental Procedures : Intrarectal administration of Catalposide was used in the study .
- Results or Outcomes : Catalposide dramatically reduced the weight loss, colonic damage, and mucosal ulceration that characterize TNBS colitis. Moreover, Catalposide suppressed the expression of TNF-α, interleukin-1β, and intercellular adhesion molecule-1 along with the inhibition of NF-κ B p65 translocation into nucleus in TNBS colitis .
Application 4: Anti-Oxidant Agent
- Specific Scientific Field : Pharmacology
- Summary of the Application : Catalposide, an active component of Veronica species such as Catalpa ovata and Pseudolysimachion lingifolium, exhibits anti-oxidant activities . It has been used as a herbal anti-oxidant remedy .
- Methods of Application or Experimental Procedures : The study involved the use of a microarray-based gene expression test. Catalposide was found to attenuate the expression of tumor necrosis factor-α (TNF-α)-induced proinflammatory genes including interleukin-8 (IL-8) in human intestinal epithelial HT-29 cells .
- Results or Outcomes : The study found that Catalposide significantly attenuates TNF-α-mediated p38 and extracellular signal-regulated kinase (ERK) phosphorylation. Further, Catalposide reduced NF-κB-mediated transcriptional activation as well as Iκ-Bα degradation .
Application 5: Hepatoprotective Agent
- Specific Scientific Field : Pharmacology
- Summary of the Application : Catalposide has been found to have hepatoprotective activities . It has been used as a herbal remedy for liver diseases .
- Methods of Application or Experimental Procedures : The study involved the use of a microarray-based gene expression test. Catalposide was found to attenuate the expression of tumor necrosis factor-α (TNF-α)-induced proinflammatory genes including interleukin-8 (IL-8) in human intestinal epithelial HT-29 cells .
- Results or Outcomes : The study found that Catalposide significantly attenuates TNF-α-mediated p38 and extracellular signal-regulated kinase (ERK) phosphorylation. Further, Catalposide reduced NF-κB-mediated transcriptional activation as well as Iκ-Bα degradation .
Safety And Hazards
Catalposide is used as a laboratory chemical and for the synthesis of substances3. It’s advised to avoid dust formation and breathing vapors, mist, or gas. In case of contact with skin or eyes, it’s recommended to wash off with plenty of water3.
Orientations Futures
Catalposide exhibits several therapeutic potentials, including anti-inflammatory, antinociceptive, antioxidant, hepatoprotective, and cytostatic activities2. Future research may focus on further elucidating its metabolic pathways and pharmacokinetics, as well as exploring its potential therapeutic applications2.
Propriétés
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSACQOOWZMGSE-RWORTQBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986621 | |
| Record name | Catalposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Catalposide | |
CAS RN |
6736-85-2 | |
| Record name | Catalposide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6736-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catalposide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catalposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1a(S)α,1bβ,2β,5aβ,6β,6aα-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATALPOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KD7K3964H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



